molecular formula C10H12BrNO B3017530 N-(4-bromo-2-methylphenyl)oxetan-3-amine CAS No. 1341350-88-6

N-(4-bromo-2-methylphenyl)oxetan-3-amine

Cat. No.: B3017530
CAS No.: 1341350-88-6
M. Wt: 242.116
InChI Key: OEEIWCCPKPNQOP-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)oxetan-3-amine (CAS: 1341350-88-6) is a brominated aromatic amine featuring an oxetane ring. Its IUPAC name reflects the substitution pattern: a bromine atom at the para position and a methyl group at the ortho position on the phenyl ring, linked to the oxetan-3-amine moiety . This compound is primarily used as a building block in synthetic organic chemistry and drug discovery, particularly for its ability to modulate pharmacokinetic properties such as solubility and bioavailability .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-10(7)12-9-5-13-6-9/h2-4,9,12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEIWCCPKPNQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341350-88-6
Record name N-(4-bromo-2-methylphenyl)oxetan-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)oxetan-3-amine typically involves the reaction of 4-bromo-2-methylphenylamine with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine group, followed by the addition of an oxetane derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)oxetan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce methylphenyl oxetane amine .

Scientific Research Applications

N-(4-bromo-2-methylphenyl)oxetan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and oxetane ring play crucial roles in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Substituted Oxetan-3-amine Derivatives

Several oxetan-3-amine derivatives share structural similarities but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula CAS Number Key Substituents Molecular Weight (g/mol) Notes
N-(4-Bromo-2-methylphenyl)oxetan-3-amine C₁₀H₁₂BrNO 1341350-88-6 4-Bromo, 2-methylphenyl 242.12 High rigidity due to oxetane; moderate lipophilicity
N-Ethyloxetan-3-amine C₅H₁₁NO 1341989-73-8 Ethyl group 101.15 Lower molecular weight; increased solubility in polar solvents
N-(4-Iodophenyl)oxetan-3-amine C₉H₁₀INO EN300-25103671 4-Iodophenyl 275.10 Larger halogen (I vs. Br) increases van der Waals interactions but reduces solubility
3-(4-Fluorophenyl)oxetan-3-amine C₉H₁₀FNO 4-Fluorophenyl 167.18 Fluorine enhances electronegativity, improving metabolic stability

Key Observations :

  • Halogen Effects : Bromine (in the target compound) provides moderate lipophilicity and steric bulk compared to iodine (larger, more polarizable) or fluorine (electron-withdrawing) .

Aromatic Amines with Heterocyclic Moieties

Compounds with alternative heterocycles or substitution patterns exhibit divergent properties:

Compound Name Key Features Biological Activity/Applications
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Amide-linked pyridine ring; near-planar conformation Forms hydrogen-bonded dimers; potential anticancer applications
Mannich Bases with Piperazine Substitutions Flexible piperazine ring Cytotoxic effects; carbonic anhydrase inhibition
N-(4-(Trifluoromethyl)benzyl)oxetan-3-amine Trifluoromethyl group enhances electronegativity Used in medicinal chemistry for target binding

Key Observations :

  • Rigidity vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in related compounds enhances binding affinity to electron-deficient receptors, whereas bromine in the target compound balances lipophilicity and steric effects .

Biological Activity

N-(4-bromo-2-methylphenyl)oxetan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom and an oxetane ring, which contribute to its reactivity and biological interactions. The oxetane ring is a four-membered cyclic ether that can undergo ring-opening reactions, potentially leading to the formation of reactive intermediates that interact with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, making it a candidate for enzyme inhibition and modulation of biological pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Interaction : It may bind to various receptors, influencing cellular signaling processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibits COX-1 and COX-2 with IC50 values reported
Enzyme InhibitionModulates enzyme activity in metabolic pathways

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, the compound was tested against several bacterial strains. Results indicated that it exhibited significant growth inhibition, particularly against Staphylococcus aureus and Escherichia coli , suggesting potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of the compound, where it was found to significantly reduce the expression levels of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. This reduction correlated with decreased inflammatory responses in cellular models, highlighting its therapeutic potential in inflammatory diseases.

Table 2: Comparison with Similar Compounds

Compound NameStructure CharacteristicsNotable Activities
4-Bromo-2-methylphenyl isocyanateSimilar phenyl groupAntimicrobial
4-Bromo-2-methylphenolHydroxyl group additionAnti-inflammatory
N-(4-bromo-3-methylphenyl)oxetaneDifferent methyl substitutionAnticancer properties

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